molecular formula C5H11N B1618647 Allylethylamine CAS No. 2424-02-4

Allylethylamine

Cat. No.: B1618647
CAS No.: 2424-02-4
M. Wt: 85.15 g/mol
InChI Key: PUUULGNNRPBVBA-UHFFFAOYSA-N
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Description

Allylethylamine, also known as N-ethyl-2-propen-1-amine, is an organic compound with the molecular formula C5H11N. It is a colorless liquid that belongs to the class of unsaturated amines. This compound is characterized by the presence of both an allyl group and an ethyl group attached to the nitrogen atom, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allylethylamine can be synthesized through several methods:

    Alkylation of Allylamine: One common method involves the alkylation of allylamine with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the allylamine, followed by the addition of an ethyl halide to form this compound.

    Reductive Amination: Another method involves the reductive amination of allyl aldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods: Industrial production of this compound often involves the continuous flow process where allylamine and ethyl halide are reacted in the presence of a base. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Allylethylamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form saturated amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: this compound can participate in nucleophilic substitution reactions where the allyl or ethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Allylethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of allylethylamine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic centers. The presence of the allyl group allows for additional reactivity, such as undergoing polymerization or forming coordination complexes with metals. The exact pathways and molecular targets depend on the specific application and the chemical environment .

Comparison with Similar Compounds

    Allylamine: A simpler compound with the formula C3H7N, lacking the ethyl group.

    Diallylamine: Contains two allyl groups attached to the nitrogen atom.

    Ethylamine: A simpler amine with the formula C2H7N, lacking the allyl group.

Uniqueness of Allylethylamine: this compound is unique due to the presence of both an allyl and an ethyl group, which imparts distinct reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .

Properties

IUPAC Name

N-ethylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-3-5-6-4-2/h3,6H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUULGNNRPBVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30947050
Record name N-Ethylprop-2-en-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2424-02-4
Record name N-Ethylallylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2424-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylallylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethylprop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethylallylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

At 10° C. 28.9 g allyl-ethyl-carbamic acid tert-butyl ester (156 mmol) are dissolved in 200 ml 4N HCl in dioxane and slowly warmed to room temperature. When the development of gas has ceased the mixture is warmed at 30° C. for 1 h. The mixture is concentrated under reduced pressure and crystallized from EtOH/TBME to yield the hydrochloric acid salt of allyl ethyl amine as white plates.
Quantity
28.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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